molecular formula C17H20N2O5S B4584480 N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4584480
M. Wt: 364.4 g/mol
InChI Key: MHHZMGJFWBQRMX-UHFFFAOYSA-N
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Description

N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenyl piperidinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-methyl-2-oxo-2H-chromene and piperidine derivatives. The key steps may involve:

    Condensation Reaction: Combining 4-methyl-2-oxo-2H-chromene with a suitable piperidine derivative under acidic or basic conditions.

    Sulfonylation: Introducing the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Forming the carboxamide linkage through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N3-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: Unique due to its specific substitution pattern and functional groups.

    Other Chromenyl Piperidinecarboxamides: Compounds with different substituents on the chromene or piperidine rings.

Uniqueness

This compound stands out due to its combination of a chromene moiety with a piperidinecarboxamide structure, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-11-8-16(20)24-15-9-13(5-6-14(11)15)18-17(21)12-4-3-7-19(10-12)25(2,22)23/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZMGJFWBQRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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